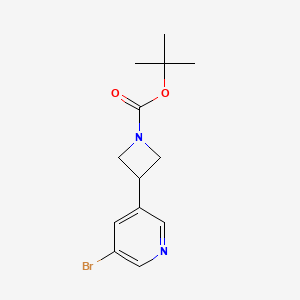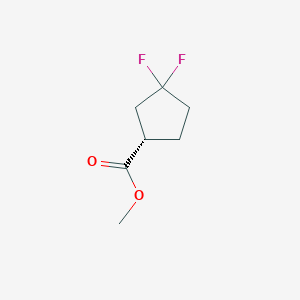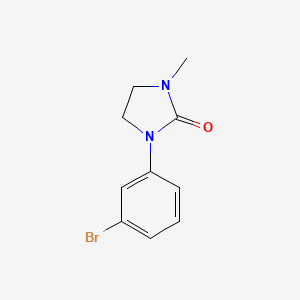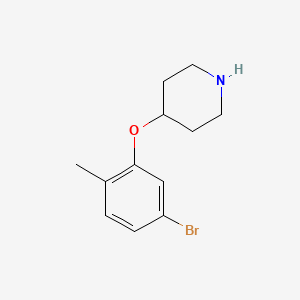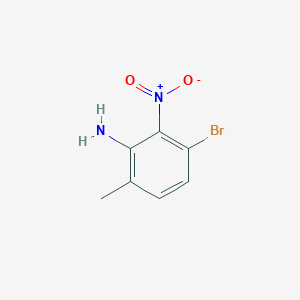![molecular formula C12H25N3 B1449998 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine CAS No. 794494-90-9](/img/structure/B1449998.png)
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine
Übersicht
Beschreibung
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine is a chemical compound with the molecular formula C12H25N3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperidine ring and a piperazine ring, making it a versatile molecule for different chemical reactions and applications .
Wirkmechanismus
Target of Action
It is noted that similar compounds have been used in the preparation of n-sulfonyl-azacyclic compounds as bradykinin b1 antagonists . Bradykinin B1 receptors are involved in inflammatory responses and pain sensation.
Mode of Action
It is suggested that the compound may interact with its targets to modulate their function
Biochemical Pathways
It is noted that similar compounds have been used in the development of protacs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells . This suggests that the compound may influence protein homeostasis networks.
Pharmacokinetics
It is noted that the compound is a semi-flexible linker useful for protac development, and the incorporation of rigidity into the linker region of protacs may impact degradation kinetics as well as admet properties .
Result of Action
Based on its potential use in protac development, it may contribute to the targeted degradation of specific proteins within cells .
Biochemische Analyse
Biochemical Properties
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of N-sulfonyl-azacyclic compounds as bradykinin B1 antagonists . The nature of these interactions often involves binding to specific sites on the target biomolecules, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been identified as a useful reagent in the preparation of bradykinin B1 antagonists, which suggests its role in inhibiting specific enzymes involved in the bradykinin pathway. Additionally, its binding interactions with proteins can lead to alterations in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cells need to be carefully monitored to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, studies have indicated that this compound can have a threshold effect, where its activity significantly changes beyond a certain concentration . It is crucial to determine the optimal dosage to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine typically involves the reaction of 1-(Propan-2-yl)piperidine with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine or piperazine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly as a bradykinin B1 antagonist.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Methyl-4-piperidinyl)piperazine
- 1-Boc-4-(piperidin-4-yl)piperazine
- N-sulfonyl-azacyclic compounds
Uniqueness
1-[1-(Propan-2-yl)piperidin-4-yl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and piperazine rings allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11(2)14-7-3-12(4-8-14)15-9-5-13-6-10-15/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAHFZWKTGBWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane](/img/structure/B1449915.png)
![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)
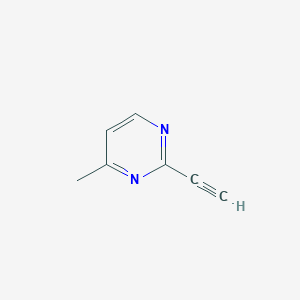
![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)
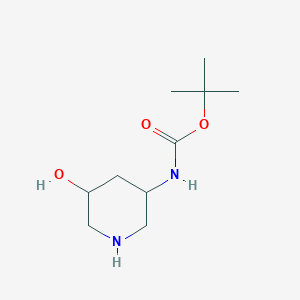
![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)
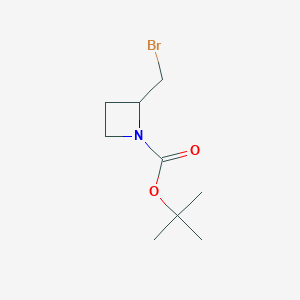
![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)
